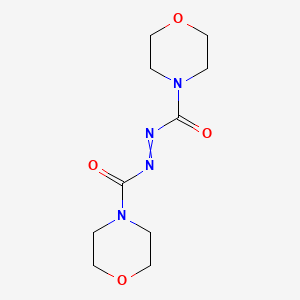
Boc-11-amino-undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-11-amino-undecanoic acid, also known as tert-butoxycarbonyl-11-amino-undecanoic acid, is an organic compound with the molecular formula C16H31NO4. It is a white solid that is soluble in organic solvents such as ether and chloroform. This compound is primarily used in organic synthesis as a protecting group for amino acids, preventing unwanted reactions during chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Boc-11-amino-undecanoic acid typically involves the esterification of 11-amino-undecanoic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of this compound ester. This ester is then hydrolyzed under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-11-amino-undecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Amide Bond Formation: EDC or HATU are used as coupling agents to facilitate the formation of amide bonds.
Major Products:
Deprotected Amine: Removal of the Boc group yields 11-amino-undecanoic acid.
Amide Derivatives: Reaction with primary amines forms various amide derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-11-amino-undecanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-11-amino-undecanoic acid primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This allows for the selective modification of the amino group in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
11-amino-undecanoic acid: The unprotected form of Boc-11-amino-undecanoic acid, used in the synthesis of Nylon-11.
Boc-11-amino-dodecanoic acid: A similar compound with a longer carbon chain, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific chain length and the presence of the Boc protecting group. This combination allows for selective protection and modification of the amino group, making it a valuable tool in organic synthesis and peptide chemistry .
Eigenschaften
IUPAC Name |
11-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)13(14(18)19)11-9-7-5-4-6-8-10-12-17/h13H,4-12,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCBPQJYRKFTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCCCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007522.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)
![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)

![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)

![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)



![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)


